Imidazolidin-2-imine hydrobromide
Description
Contextualization within the Field of Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Imidazolidin-2-imine hydrobromide belongs to the class of nitrogen-containing heterocycles. The core of this molecule is the imidazolidine (B613845) ring, a five-membered saturated ring containing two nitrogen atoms at positions 1 and 3. chemicalbook.comwikipedia.org This structure is also referred to as a cyclic aminal. chemicalbook.com
The name "imidazolidin-2-imine" specifies the presence of an imine group (a carbon-nitrogen double bond) at the second carbon atom of the imidazolidine ring. This feature distinguishes it from other common derivatives such as imidazolidin-2-one, which contains a carbonyl group at the same position. mdpi.com The "hydrobromide" component indicates that the compound is an acid salt, formed by the reaction of the basic imine with hydrobromic acid. This salt formation often enhances the stability and crystallinity of the compound, making it easier to handle and store. sigmaaldrich.com The synthesis of the parent 2-iminoimidazolidine can be achieved through the reaction of ethylenediamine (B42938) with cyanogen (B1215507) bromide in a substitution-cyclization reaction. chemicalbook.com
Significance of the Imidazolidine Scaffold in Contemporary Chemical Science
The imidazolidine scaffold is a prevalent structural motif in a wide array of chemical entities, from natural products to synthetic molecules with significant biological activity. rsc.org Its importance in contemporary science stems from its versatility and the specific stereochemical properties it can impart to a molecule.
Key areas of significance include:
Bioactive Molecules and Pharmaceuticals: The imidazolidine ring is a core component of numerous biologically active compounds and FDA-approved drugs. mdpi.comnih.govmdpi.com For instance, the imidazolidin-2-one moiety is found in drugs with applications as antivirals and receptor antagonists. mdpi.comnih.gov
Synthetic Intermediates: Substituted imidazolidines serve as crucial intermediates in organic synthesis. They are valuable precursors for creating complex molecules, including vicinal diamines and various amino acids. mdpi.comnih.gov
Catalysis and Ligand Development: The imidazolidine framework is fundamental to the development of important catalyst classes. Derivatives are used as chiral auxiliaries in asymmetric synthesis and as precursors to N-heterocyclic carbenes (NHCs). rsc.orgnih.gov NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry, valued for their ability to stabilize a wide range of metal catalysts. rsc.orgnih.gov
The structural rigidity and potential for stereoisomerism make the imidazolidine scaffold a valuable building block for designing molecules with specific three-dimensional orientations, which is often critical for biological activity and catalytic selectivity. rsc.org
Overview of this compound Research Trajectories
Direct and extensive research focused solely on this compound is not widespread in the literature. Its primary role appears to be that of a specialized building block or reagent in organic synthesis rather than an end-product with direct applications.
Research involving this compound and its close derivatives generally follows these trajectories:
Synthetic Precursor: The compound serves as a starting material for more complex heterocyclic systems. The guanidine (B92328) moiety embedded within the cyclic structure (-N-C(=NH)-N-) is a key functional group for further reactions. Research in this area involves using it to construct novel molecular frameworks. For example, related N-(imidazolidin-2-ylidene) compounds are synthesized from imidazolidin-2-one precursors and evaluated for their biological receptor binding affinities. nih.gov
Development of Bioactive Agents: While not a drug itself, the imidazolidin-2-imine structure can be incorporated into larger molecules to probe biological activity. The structural similarity to other known bioactive heterocycles makes it a candidate for derivatization and screening. For instance, the related compound N-nitroimidazolidin-2-imine (2-nitroiminoimidazoline) has been studied, indicating an interest in the biological and chemical properties of such substituted imino-imidazolines. nih.gov
Ligand Synthesis: The imine functionality can be a site for coordination with metal ions or can be reduced to an amine to create bidentate ligands. Although less common than their NHC counterparts, such ligands derived from imidazolidin-2-imine could find applications in coordination chemistry and catalysis.
The primary value of this compound in academic research lies in its potential as a readily available, stable source of the 2-iminoimidazolidine skeleton for the synthesis of new materials and biologically active compounds.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 30879-89-1 | sigmaaldrich.com |
| Molecular Formula | C₃H₈BrN₃ | chemscene.com |
| Molecular Weight | 166.02 g/mol | chemscene.com |
| Physical Form | Powder | sigmaaldrich.com |
| Melting Point | 125-129 °C | sigmaaldrich.com |
| IUPAC Name | 2-imidazolidinimine hydrobromide | sigmaaldrich.com |
| InChI Key | WKRLLZZGRLNCQP-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Comparison of Common Imidazolidine-Based Heterocyclic Scaffolds
| Scaffold Name | Core Structure | Saturation | Key Functional Group at C2 | General Class |
|---|---|---|---|---|
| Imidazolidine | C₃H₈N₂ | Saturated | -CH₂- | Cyclic Aminal wikipedia.org |
| Imidazoline (B1206853) | C₃H₆N₂ | Partially Unsaturated | -CH=N- | Imine wikipedia.org |
| Imidazole (B134444) | C₃H₄N₂ | Aromatic | Aromatic System | Aromatic Heterocycle wikipedia.orgnih.gov |
| Imidazolidin-2-one | C₃H₆N₂O | Saturated | -C=O | Cyclic Urea (B33335) mdpi.com |
| Imidazolidin-2-imine | C₃H₇N₃ | Saturated | -C=NH | Cyclic Guanidine chemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3.BrH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRLLZZGRLNCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30879-89-1 | |
| Record name | NSC43631 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | imidazolidin-2-imine hydrobromide | |
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Synthetic Methodologies and Precursor Chemistry of Imidazolidin 2 Imine Hydrobromide
Established Synthetic Pathways to Imidazolidin-2-imine Hydrobromide
The synthesis of this compound has been approached through various chemical strategies. These methods primarily focus on the construction of the five-membered imidazolidine (B613845) ring system.
Cyclization Reactions Involving Diamines and Cyanogen (B1215507) Halides (e.g., Cyanogen Bromide)
A primary and well-established method for the synthesis of this compound involves the cyclization reaction between a 1,2-diamine, such as ethylenediamine (B42938), and a cyanogen halide, most commonly cyanogen bromide. acs.orgorientjchem.org This reaction proceeds through the nucleophilic attack of the amine groups of the diamine on the electrophilic carbon of the cyanogen bromide. The initial attack is followed by an intramolecular cyclization, which, after protonation, yields the hydrobromide salt of imidazolidin-2-imine.
The von Braun reaction, which describes the reaction of a tertiary amine with cyanogen bromide to form an organocyanamide, provides a foundational understanding of the reactivity of amines with this reagent. orientjchem.org In the context of diamines, the reaction is adapted to favor the formation of the cyclic guanidine (B92328) structure. The reaction conditions, such as solvent and temperature, can be optimized to improve the yield and purity of the final product.
| Reactants | Reagent | Product | Key Features |
| Ethylenediamine | Cyanogen Bromide | This compound | Direct cyclization, formation of a hydrobromide salt. |
| Tertiary Amines | Cyanogen Bromide | Organocyanamides | Demonstrates the electrophilic nature of cyanogen bromide. orientjchem.org |
This table summarizes the key components of the cyclization reaction for the synthesis of this compound.
Alternative Synthetic Routes to Imidazolidin-2-imine Derivatives
While the direct cyclization with cyanogen halides is common, several alternative routes to imidazolidin-2-imine and its derivatives have been developed. These methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
One such approach involves the reaction of ethylenediamine with urea (B33335). google.com This method provides a more cost-effective and safer alternative to the use of cyanogen halides. google.com The reaction typically requires heating the components, and the desired product can be isolated through evaporation and collection techniques like distillation or recrystallization. google.com
Another strategy involves the use of 2-chloro-4,5-dihydroimidazole, which can be synthesized from ethylenethiourea (B1671646) and chlorine. researchgate.net This intermediate can then react with various nucleophiles to afford substituted imidazolidin-2-imines. researchgate.net For instance, its reaction with 2-aminobenzylamines yields 2-[(imidazolidin-2-ylideneamino)methyl]-anilines. researchgate.net
Furthermore, the synthesis of related imidazolidin-2-one derivatives can be achieved through various catalytic methods, including the carbonylation of diamines, diamination of olefins, and intramolecular hydroamination of linear urea derivatives. mdpi.comacs.org These imidazolidin-2-ones can potentially serve as precursors for imidazolidin-2-imines through subsequent chemical transformations. For example, the reduction of an imidazolidinone could theoretically lead to the corresponding imine, although this is a less direct route. researchgate.net
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| Ethylenediamine, Urea | Heating, Evaporation/Collection | Imidazolidin-2-one (precursor) | google.com |
| 2-Chloro-4,5-dihydroimidazole, Amines | Nucleophilic Substitution | Substituted Imidazolidin-2-imines | researchgate.net |
| 1,2-Diamines | Carbonylating Agents (e.g., CDI) | Imidazolidin-2-ones | mdpi.comnih.gov |
| Alkenes | Ureas or Diaziridinones (Metal Catalysis) | Imidazolidin-2-ones | mdpi.com |
| Propargylic Ureas | Base Catalysis (e.g., BEMP) | Imidazolidin-2-ones/Imidazol-2-ones | acs.org |
This table outlines various alternative synthetic strategies for producing imidazolidin-2-imine derivatives and their precursors.
This compound as a Versatile Synthetic Building Block
This compound is not only a target molecule but also a valuable starting material for the synthesis of more elaborate chemical structures. Its reactivity allows for a range of transformations, making it a key building block in heterocyclic chemistry.
Generation of Freebase Form for Subsequent Transformations
The hydrobromide salt of imidazolidin-2-imine is typically a stable, crystalline solid. However, for many subsequent reactions, the freebase form is required. The generation of the freebase is usually achieved by treating the hydrobromide salt with a suitable base, such as sodium hydroxide (B78521) or an amine base like triethylamine (B128534). This deprotonation step liberates the more reactive nucleophilic imine, which can then participate in further chemical reactions. The choice of base and reaction conditions is crucial to avoid unwanted side reactions or decomposition of the freebase.
Synthesis of Substituted Urea Derivatives from this compound Precursors
Imidazolidin-2-imine derivatives are excellent precursors for the synthesis of substituted urea derivatives. nih.gov The imine functionality can react with various electrophiles, such as isocyanates or carbamoyl (B1232498) chlorides, to form N-substituted ureas. These reactions expand the structural diversity of compounds that can be accessed from the imidazolidin-2-imine scaffold. The resulting urea derivatives themselves can be valuable compounds with potential biological activities or can serve as intermediates for further synthetic manipulations. nih.gov
Construction of Fused Heterocyclic Ring Systems via Imidazolidin-2-imine Derived Intermediates
A significant application of imidazolidin-2-imine derived intermediates is in the construction of fused heterocyclic ring systems. researchgate.netscience24.com The bifunctional nature of these intermediates, possessing both nucleophilic and electrophilic potential after appropriate activation, allows for annulation reactions with various reagents.
For example, 2-[(imidazolidin-2-ylideneamino)methyl]-anilines, synthesized from 2-chloro-4,5-dihydroimidazole and 2-aminobenzylamines, can be treated with carbon disulfide to yield complex fused systems like 2,3-dihydro-12H-imidazo[2',1':4,5] researchgate.netnih.govresearchgate.netthiadiazino[2,3-b]quinazolin-5-thiones. researchgate.net Similarly, the reaction of [2-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]methanol hydrochloride with carbon disulfide leads to the formation of 1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione. researchgate.net These examples highlight the utility of imidazolidin-2-imine derivatives in generating novel and complex heterocyclic frameworks. science24.com
| Intermediate | Reagent | Fused Heterocyclic Product | Reference |
| 2-[(Imidazolidin-2-ylideneamino)methyl]-anilines | Carbon Disulfide | 2,3-dihydro-12H-imidazo[2',1':4,5] researchgate.netnih.govresearchgate.netthiadiazino[2,3-b]quinazolin-5-thiones | researchgate.net |
| [2-(4,5-Dihydro-1H-imidazol-2-ylamino)phenyl]methanol hydrochloride | Carbon Disulfide | 1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione | researchgate.net |
This table illustrates the use of Imidazolidin-2-imine derived intermediates in the synthesis of fused heterocyclic systems.
Preparation of N-Substituted and Functionalized Imidazolidin-2-imine Derivatives
The synthesis of N-substituted and functionalized imidazolidin-2-imine derivatives is a critical area of research, driven by the role of these scaffolds in medicinal chemistry. Various synthetic strategies have been developed to introduce aryl, alkyl, and other functional groups onto the core imidazolidine-2-imine structure, allowing for the fine-tuning of its chemical and biological properties.
One prominent method for preparing N-aryl-2-iminoimidazolidines involves the reaction of a 1,2-diamine with cyanogen bromide or an imine that possesses suitable leaving groups. sci-hub.se However, this approach can require lengthy synthetic sequences to prepare the necessary functionalized precursors. sci-hub.se
A more streamlined approach starts from imidazolidine-2-thiones. sci-hub.se For instance, 4-substituted imidazolidine-2-thiones can be prepared from amino acids or other commercially available starting materials. These thiones are then protected, for example with di-tert-butyl dicarbonate (B1257347) (Boc₂O), to form N,N'-bis-Boc protected intermediates. These protected thiones react readily with various aromatic amines in the presence of mercury(II) chloride (HgCl₂) and a mild base like triethylamine. The reaction yields the corresponding N,N'-bis-Boc protected 2-aryliminoimidazolidines. The final step involves the removal of the Boc protecting groups, typically with a strong acid such as 4 M hydrochloric acid in 1,4-dioxane, to produce the desired 2-aryliminoimidazolidine hydrochloride salts in good yields. sci-hub.se
Another effective methodology involves the cyclization of substituted guanidines. Specifically, N-Boc-N'-aryl-N''-(2-hydroxyethyl)guanidines can be cyclized to form the imidazolidin-2-imine ring. This intramolecular cyclization is typically achieved using methanesulfonyl chloride and a base, such as triethylamine or sodium hydride, at low temperatures, affording the corresponding 2-iminoimidazolidines in good yields. sci-hub.se
The choice of base in such cyclization reactions can significantly influence the regioselectivity of the product, particularly in cases where different N-aryl isomers can be formed. For example, in the synthesis of 4-methyl-2-iminoimidazolidines, the use of triethylamine as the base favors the formation of the 2-aryl isomer, whereas switching to a stronger base like sodium hydride can selectively yield the 1-aryl isomer. sci-hub.se
The table below illustrates the influence of the base on the regioselectivity of the cyclization reaction to form N-aryl-4-methyl-2-iminoimidazolidine derivatives. sci-hub.se
Table 1: Effect of Base on Regioselective Synthesis of N-Aryl-4-methyl-2-iminoimidazolidines sci-hub.se
| Starting Material | Base | Product | Yield (%) |
|---|---|---|---|
| N-Boc-N'-(2,6-dichlorophenyl)-N''-(2-hydroxy-1-methylethyl)guanidine | Triethylamine | 2-(2,6-Dichlorophenylimino)-4-methylimidazolidine | 65 |
These synthetic routes provide versatile and efficient means to access a range of N-substituted and functionalized imidazolidin-2-imine derivatives, which are crucial for further investigation into their chemical and pharmacological applications.
Advanced Applications and Mechanistic Studies
Role in Coordination Chemistry and Ligand Design
The deprotonated form of imidazolidin-2-imine, the imidazolidin-2-iminato ligand, has proven to be a versatile building block in the design of novel ligands for both transition metals and main-group elements. Its strong electron-donating capacity and tunable steric bulk have led to the development of complexes with unique reactivity and stability.
Development of Imidazolidin-2-iminato Ligands for Transition-Metal Complexes
Imidazolidin-2-iminato ligands are monoanionic and are considered strong 2σ, 4π electron donors, making them analogous to cyclopentadienyl (B1206354) ligands. espublisher.com This strong electron-donating ability is effective for the thermodynamic stabilization of electron-deficient species. espublisher.comrsc.org These ligands are derived from the deprotonation of the parent imidazolidin-2-imine. espublisher.comresearchgate.net The exocyclic nitrogen atom of the resulting anion readily binds to electrophiles, a tendency enhanced by the delocalization of positive charge within the five-membered ring. rsc.orgespublisher.comresearchgate.net
The versatility of these ligands is further highlighted by their ability to be incorporated into multidentate frameworks, leading to a rich coordination chemistry with a wide array of transition metals. researchgate.net For instance, titanium(IV) and palladium(II) complexes bearing these ligands have been synthesized and structurally characterized, revealing both bidentate and monodentate coordination modes. nih.gov In some cases, the ligand coordinates through the more basic aryliminic nitrogen atom. nih.gov
The synthesis of various (imido)vanadium(V) dichloride complexes containing imidazolidin-2-iminato ligands has been reported. acs.orgacs.org These complexes, with the general formula V(NR′)Cl₂ (L), where L is the imidazolidin-2-iminato ligand, have been characterized, and their molecular structures determined through X-ray crystallography. acs.orgacs.org The substituents on the imidazolidin-2-iminato ligand have a notable effect on the geometry of the resulting metal complex, influencing bond angles such as the V—N—C(imido) angle. acs.org
A variety of titanium complexes with imidazolidin-2-iminato ligands have also been developed, including half-sandwich and bis(imidazolidin-2-iminato) derivatives. rsc.orgrsc.org These complexes often exhibit very short titanium-nitrogen bond distances and nearly linear Ti–N–C angles, confirming the ligand's ability to act as an electron-rich imido-type donor. researchgate.netrsc.org
Table 1: Selected Transition-Metal Complexes with Imidazolidin-2-iminato Ligands
| Complex Type | Metal | Key Structural Features | Reference |
| (Imido)vanadium(V) Dichloride | Vanadium | V(NR′)Cl₂(L) structure, tunable V-N-C angles | acs.org |
| Half-Sandwich Cyclopentadienyl | Titanium | [CpTi(L)Cl₂], short Ti-N bonds, linear Ti-N-C angles | rsc.org |
| Bis(imidazolin-2-iminato) | Titanium | [L₂TiCl₂], can be converted to dimethyl derivatives | rsc.org |
| Imine/Imidazol-2-imine | Titanium, Palladium | Bidentate or monodentate coordination | nih.gov |
Stabilization of Electron-Deficient Main-Group Element Species
The strong electron-donating nature of the imidazolin-2-imino group makes it highly effective for the thermodynamic stabilization of electron-deficient species. rsc.org The exocyclic nitrogen atom readily bonds to electrophiles, and its electron-donating character is significantly enhanced by the delocalization of cationic charge into the five-membered imidazoline (B1206853) ring. rsc.org This has led to growing interest in the application of these ligands in main-group element chemistry, a field that is still developing compared to their use with transition metals. rsc.org
A significant number of electron-poor main-group element species have been successfully stabilized using N-heterocyclic iminato ligands. rsc.org These include low-valent metal cations and species exhibiting previously unknown bonding patterns. rsc.org The steric bulk of the ligand can also be tailored to provide kinetic stabilization for highly reactive species. rsc.org
An amido imidazoline-2-imine ligand system, which is N,N'-chelating, has been shown to stabilize a complete series of monomeric chalcogen B=X boranes (where X = O, S, Se, Te) without the need for a Lewis acid. nih.gov The enhanced stability is attributed to the formation of a more stable five-membered boron chelate and the superior σ- and π-donating capabilities of the imidazoline-2-imine moiety. nih.gov
N-Heterocyclic Carbene (NHC) Analogue Applications in Coordination Chemistry
Imidazolin-2-imines are a highly basic and nucleophilic subclass of guanidines. researchgate.net Their synthesis can be achieved through the reaction of N-heterocyclic carbenes (NHCs) of the imidazolin-2-ylidene type with organic azides. espublisher.comresearchgate.netresearchgate.net This connection highlights the close relationship between imidazolidin-2-imines and NHCs.
Imidazolin-2-iminato ligands are considered isolobal to imido ligands and can be conceptualized as being derived from the substitution of the alkyl or aryl group in an imido moiety with an NHC. researchgate.net This structural and electronic relationship means they can act as potent 2σ, 4π electron donors, similar to the widely used cyclopentadienyl anion. espublisher.comresearchgate.net This has led to their consideration as potential alternatives to cyclopentadienyl ligands in various applications. espublisher.comresearchgate.net The partial NHC character is one of the canonical forms of the anionic imidazolin-2-iminato ligand. espublisher.com
The strong σ-donating and weaker π-back-donating properties of NHCs lead to the formation of very stable metal complexes. nih.gov This stability, a hallmark of NHC-metal bonds, is mirrored in the strong metal-nitrogen bonds observed in imidazolin-2-iminato complexes, particularly with early transition metals and those in high oxidation states. researchgate.netrsc.org
Catalytic Applications and Process Development
The unique properties of imidazolidin-2-imine derivatives have been harnessed in the development of novel catalytic systems for a range of organic transformations. These catalysts often exhibit high efficiency and selectivity, driving forward the synthesis of complex molecular architectures.
Investigation of Imidazolidin-2-imine Derived Catalytic Systems in Organic Transformations
Catalytic systems derived from imidazolidin-2-imine have shown promise in various organic reactions. For example, an organozinc complex featuring an imidazolin-2-iminato ligand has been successfully employed as a catalyst for the chemoselective hydroboration of organic nitriles. rsc.org This system demonstrates good functional group tolerance and high yields for the production of diborylamines at room temperature. rsc.org
Titanium complexes supported by imidazolin-2-iminato ligands have been investigated as catalysts for the synthesis of urea (B33335) derivatives. researchgate.net Furthermore, imidazolidin-2-iminato vanadium complexes have been synthesized and utilized as catalyst precursors for ethylene (B1197577) and propylene (B89431) polymerization and copolymerization. rsc.org These vanadium complexes, when activated, show high catalytic activity. acs.orgrsc.org The electronic properties of the imidazolidin-2-iminato ligands influence the catalytic activity, and these systems are capable of producing ultra-high molecular weight copolymers. rsc.org Specifically, they have been used for the terpolymerization of ethylene, propylene, and 5-ethylidene-2-norbornene (ENB), achieving high ENB incorporation. rsc.org
Alkaline earth bis(amide) precatalysts have been used for the synthesis of functionalized 2-imino-imidazolidines under mild conditions. nih.gov This method proceeds with 100% atom efficiency in a one-pot cascade from simple starting materials. nih.gov
Metal-Catalyzed Syntheses Involving Imidazolidine (B613845) Scaffolds (e.g., Diamination, Hydroamination)
Metal-catalyzed reactions are pivotal in the construction of the imidazolidine core. The metal-catalyzed intramolecular diamination of alkenes with ureas is a well-established strategy for forming the imidazolidin-2-one scaffold. mdpi.comresearchgate.net Palladium(II) catalysts were first reported for this transformation, successfully creating five-, six-, and seven-membered ring-fused imidazolidin-2-ones. mdpi.comresearchgate.net Both palladium(0) and copper(I) have been shown to be effective catalysts for the stereoselective diamination of various unsaturated hydrocarbons using di-tert-butyldiaziridinone as the nitrogen source. mdpi.com
The intramolecular hydroamination of unsaturated ureas is another key method for constructing the imidazolidine ring. mdpi.com This reaction involves the nucleophilic addition of a nitrogen atom across a carbon-carbon unsaturated bond. mdpi.com Gold(I) catalytic systems have been studied for the intramolecular hydroamination of N-allylic ureas, leading to a variety of imidazolidin-2-one derivatives with high diastereoselectivity. mdpi.com
The synthesis of imidazolidin-2-ones and imidazol-2-ones can also be achieved through the base-catalyzed intramolecular hydroamidation of propargylic ureas under ambient conditions. nih.gov
Table 2: Catalytic Syntheses Involving Imidazolidine Scaffolds
| Reaction Type | Catalyst System | Substrates | Product | Reference |
| Intramolecular Alkene Diamination | Pd(II) | Alkene-tethered ureas | Fused imidazolidin-2-ones | mdpi.comresearchgate.net |
| Intermolecular Alkene Diamination | Pd(0) or Cu(I) | Alkenes, dienes, trienes and di-tert-butyldiaziridinone | Imidazolidin-2-ones | mdpi.com |
| Intramolecular Hydroamination | Gold(I) | N-allylic ureas | Imidazolidin-2-one derivatives | mdpi.com |
| Intramolecular Hydroamidation | Phosphazene Base (BEMP) | Propargylic ureas | Imidazolidin-2-ones and imidazol-2-ones | nih.gov |
| Hydroboration | Imidazolin-2-iminato organozinc complex | Organic nitriles, pinacolborane | Diborylamines | rsc.org |
| Polymerization | Imidazolidin-2-iminato vanadium complexes | Ethylene, propylene, ENB | Polyolefins, EPDM terpolymers | rsc.org |
Exploration of Reaction Mechanisms in Imidazolidine-Related Catalytic Cycles
Imidazolidinones, closely related to the imidazolidin-2-imine core, are powerful organocatalysts that can operate through multiple activation modes, most notably iminium and enamine catalysis. rsc.org Mechanistic studies, often employing density functional theory (DFT) calculations, have provided deep insights into these catalytic cycles. sci-hub.box
A key feature of imidazolidinone catalysis is its ability to facilitate cascade reactions, where a single catalyst guides the transformation through two distinct catalytic cycles. sci-hub.box For instance, in the reaction of α,β-unsaturated aldehydes, the imidazolidinone catalyst first forms an iminium ion intermediate. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it susceptible to nucleophilic attack. rsc.org Following this, the same catalyst can generate an enamine intermediate from the product of the first step, which then acts as a nucleophile in a subsequent transformation. sci-hub.box The enantioselectivity of these reactions is controlled by the steric environment created by the catalyst in the transition states of the C-C bond-forming steps. sci-hub.box
The formation of the initial iminium ion from the reaction of an α,β-unsaturated aldehyde with an imidazolidinone catalyst has been a subject of detailed investigation. Two primary pathways have been proposed: one involving a water-mediated proton transfer and another featuring a direct transfer of the proton from the catalyst's nitrogen atom to the hydroxyl group. sci-hub.box The hydrolysis of the final product to regenerate the catalyst is essentially the reverse of this iminium ion formation. sci-hub.box Furthermore, the nucleophilicity and basicity of these organocatalysts have been quantitatively studied, revealing that their nucleophilic reactivity does not always correlate directly with their Brønsted basicity. acs.org
Group 2 metals have also been employed to catalyze the synthesis of imidazolidine derivatives. These reactions proceed through a sequence of heterocumulene hydroacetylenation and alkyne hydroamidation steps, all mediated by the alkaline earth metal center. nih.gov The specific alkaline earth metal used influences the rate and regioselectivity of the cyclization reactions. nih.gov Copper-catalyzed reactions of aziridines with imines or isocyanates have also emerged as a method for synthesizing substituted imidazolidines and imidazolidinones. frontiersin.org The proposed mechanism involves the coordination of the aziridine (B145994) to the copper catalyst, followed by nucleophilic attack of the imine or isocyanate to open the aziridine ring and subsequent cyclization. frontiersin.org
Contributions to Medicinal Chemistry and Biological Activity Research
The imidazolidin-2-imine scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic potentials.
Structure-Activity Relationship (SAR) Studies of Imidazolidin-2-imine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For imidazolidin-2-imine derivatives, these studies have elucidated the structural requirements for various therapeutic effects.
In the context of α2-adrenoceptor ligands, SAR studies have been conducted on 2-aminoimidazoline (B100083) and guanidine (B92328) derivatives. acs.org These studies compare the in vitro functional activity of newly synthesized compounds with known agonists and antagonists, helping to identify key structural features that determine whether a compound will act as an agonist or an antagonist. acs.org For instance, modifications to the aromatic portion of the molecule can significantly impact its binding affinity and functional activity at the α2-adrenoceptor. acs.org
SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors have shown that substitutions on this scaffold can lead to potent antiproliferative activity. nih.gov Similarly, for imidazole-2-thiol derivatives, SAR analysis has been used to guide the design of selective COX-2 inhibitors. researchgate.net The nature and position of substituents on the imidazole (B134444) ring play a critical role in determining the inhibitory potency and selectivity. researchgate.net
In the development of antiplatelet agents based on the YC-1 (Lificiguat) structure, SAR studies have focused on modifications of the functional groups on the aromatic and furyl rings. nih.gov These studies have revealed that even minor structural changes can significantly alter the compound's activity. nih.gov For guanidine derivatives acting as muscarinic receptor antagonists, SAR studies have shown that replacing a flexible alkyl chain with a more rigid cyclic structure, such as a cyclohexylene or phenylene group, can dramatically shift the compound's selectivity profile from histamine (B1213489) H3 receptors to muscarinic M2 and M4 receptors. nih.govacs.org
The following table summarizes some key SAR findings for imidazolidine and related derivatives:
| Compound Class | Target | Key SAR Findings | Reference(s) |
| Imidazo[1,2-a]pyridines | Nek2 | Substitutions on the scaffold lead to potent inhibitors. | nih.gov |
| Guanidine Derivatives | Muscarinic Receptors | Replacement of a flexible alkyl chain with a rigid cyclic group alters receptor selectivity. | nih.govacs.org |
| YC-1 Derivatives | Platelet Aggregation | Modifications on the aromatic and furyl rings are critical for activity. | nih.gov |
| Imidazole-2-thiol Derivatives | COX-2 | Substituents on the imidazole ring determine inhibitory potency and selectivity. | researchgate.net |
Investigation of Biological Activities and Proposed Molecular Mechanisms
Derivatives of the imidazolidine and imidazole core have demonstrated significant potential as anticancer agents. For example, substituted 2-aryl-thiazolidine-4-carboxylic acid amides, which share structural similarities with imidazolidine derivatives, have shown potent and selective antiproliferative activity against melanoma cells. nih.gov When the thiazolidine (B150603) ring was replaced with an imidazole or imidazoline ring, the resulting analogs, while generally less potent, still exhibited good selectivity. nih.gov Notably, imidazoline analogs with trimethoxyl or amino acetyl substitutions showed substantial improvement in activity. nih.gov
Several imidazole-containing compounds have been investigated for their in vivo antitumor efficacy. For instance, in a murine xenograft model using HCT116 cells, oral administration of an imidazole derivative at 80 mg/kg daily for 28 days resulted in a 71.6% tumor growth inhibition. nih.gov Another compound, administered intraperitoneally at 30 mg/kg for two weeks, led to an 80.9% decrease in lung metastasis in a C57BL mouse model. nih.gov
The antiproliferative activity of these compounds is often evaluated using standard assays like the sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content. nih.gov
The table below presents IC50 values for selected imidazoline and imidazole analogs against melanoma cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Imidazole Analog (Compound 5-11) | A375 (Human Melanoma) | > 10 | nih.gov |
| Imidazoline Analog (Compound 15-19) | A375 (Human Melanoma) | Slightly improved activity | nih.gov |
| Imidazoline Analog (Compound 20-21) | A375 (Human Melanoma) | Substantial improvement | nih.gov |
| Imidazo[1,2-a]pyridine Derivative (15d) | A375P (Human Melanoma) | < 0.06 | stonybrook.edu |
| Imidazo[1,2-a]pyridine Derivative (17e) | A375P (Human Melanoma) | < 0.06 | stonybrook.edu |
| Imidazo[1,2-a]pyrazine Derivative (18c) | A375P (Human Melanoma) | < 0.06 | stonybrook.edu |
| Imidazo[1,2-a]pyrazine Derivative (18h) | A375P (Human Melanoma) | < 0.06 | stonybrook.edu |
| Imidazo[1,2-a]pyrazine Derivative (18i) | A375P (Human Melanoma) | < 0.06 | stonybrook.edu |
Imidazolidine derivatives have been a fertile ground for the discovery of new antimicrobial and antifungal agents. A series of novel 5-imino-4-thioxo-2-imidazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govnih.gov Many of these compounds showed significant activity against various bacterial and fungal strains. nih.gov The antimicrobial efficacy was found to be correlated with the nature of the substituents at the N1 and N3 positions of the imidazolidinone ring. nih.gov For instance, an imidazo[4,5-b]quinoxalin-2(3H)-one derivative and a 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one showed the most promising antimicrobial activities in one study. nih.gov
Quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine have also been synthesized and screened for their in vitro antimicrobial activity. nih.gov Several of these compounds displayed broad-spectrum activity. nih.gov The proposed mechanism for quaternary ammonium (B1175870) compounds involves the impairment of cell membrane permeability. nih.gov
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial and antifungal activity of these compounds.
The following table summarizes the antimicrobial and antifungal activity of selected imidazolidine and related derivatives.
| Compound/Derivative Class | Organism(s) | Activity/MIC | Reference(s) |
| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c) | Various bacteria and fungi | High activity | nih.gov |
| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) | Various bacteria and fungi | High activity | nih.gov |
| 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Cryptococcus neoformans | MIC: 8 µg/mL | nih.gov |
| Imidazo[1,2-c]quinazoline derivatives (8ga, 8gc, 8gd) | Escherichia coli, Pseudomonas putida, Salmonella typhi, Bacillus subtilis, Staphylococcus aureus | MIC: 4-8 µg/mL | mssm.edu |
| Imidazo[1,2-c]quinazoline derivatives (8ga, 8gc, 8gd) | Aspergillus niger, Candida albicans | MIC: 8-16 µg/mL | mssm.edu |
Imidazolidin-2-imine derivatives are well-known for their interaction with adrenergic and imidazoline receptors. nih.govnih.gov These receptors are involved in the regulation of various physiological processes, including blood pressure. nih.govwikipedia.org
Clonidine analogues containing the 2-imino-imidazolidine moiety attached to different heterocyclic systems have been synthesized and their binding affinities for α-adrenergic receptors evaluated. nih.gov Some benzopyranic derivatives exhibited interesting affinities for α2-receptors, with one compound showing 400 times more selectivity for α2- over α1-adrenoceptors. nih.gov
Imidazoline receptors are classified into three main subtypes: I1, I2, and I3. wikipedia.org The I1 receptor is implicated in lowering blood pressure, while the I2 receptor's function is less clear but is being investigated in relation to psychiatric conditions. wikipedia.org The I3 receptor is involved in regulating insulin (B600854) secretion. wikipedia.org SAR studies have led to the development of ligands with high affinity and selectivity for specific imidazoline receptor subtypes. For example, tracizoline (B1236551) and benazoline are two ligands with high affinity for I2 receptors and unprecedented selectivity over α1- and α2-adrenergic receptors. nih.gov
The binding affinity of these compounds is typically determined through radioligand binding assays and is expressed as Ki (inhibition constant) or IC50 values.
The table below presents binding affinity data for selected imidazolidin-2-imine derivatives.
| Compound | Receptor | Binding Affinity (Ki or IC50) | Reference(s) |
| Benzopyranic derivative 16 | α2-adrenergic receptor | 19 nM ([3H]rauwolscine binding) | nih.gov |
| Benzopyranic derivative 22 | α2-adrenergic receptor | 95 nM ([3H]rauwolscine binding) | nih.gov |
| Clonidine | α2-adrenergic receptor | 35 nM ([3H]rauwolscine binding) | nih.gov |
| Tracizoline (9) | I2 imidazoline receptor | pKi = 8.74 | nih.gov |
| Benazoline (12) | I2 imidazoline receptor | pKi = 9.07 | nih.gov |
Mechanistic Insights into Biological Action (e.g., CDK2 Inhibition, DNA Interaction, Enzyme Modulation)
The therapeutic potential of compounds based on the imidazolidine scaffold is deeply rooted in their diverse mechanisms of biological action. Research has illuminated their ability to interact with fundamental cellular components and modulate key enzymatic pathways, highlighting their significance in medicinal chemistry.
CDK2 Inhibition:
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a prominent strategy in cancer therapy. google.com The imidazolidine core and its bioisosteric imidazole relatives are featured in scaffolds designed as potent CDK2 inhibitors. For instance, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, which contain a fused imidazole ring system, have been identified as micro- to submicromolar inhibitors of CDK2/cyclin E activity. nih.gov X-ray crystallography of the most potent of these compounds, compound 3b , in a complex with CDK2 revealed its binding mode within the ATP pocket. A key interaction observed was a hydrogen bond with the hinge region residue Leu83, demonstrating a specific mechanism of action at the molecular level. nih.gov
Further research into imidazole-4-N-acetamide derivatives has explored their potential for selectively targeting CDKs. nih.gov By modifying the scaffold of a known pan-CDK inhibitor, researchers aimed to attenuate the general toxicity associated with low selectivity. This rational design approach underscores the utility of the imidazole chemotype in creating specific inhibitors of clinically relevant anticancer targets like CDK2. nih.gov The development of such inhibitors is crucial, as progression from the G1 to the S phase of the cell cycle is primarily regulated by CDK2, CDK3, CDK4, and CDK6. google.com
DNA Interaction:
Certain imidazolidine derivatives exert their biological effects through direct interaction with DNA. Studies on a series of synthesized imidazolidine-based isatin (B1672199) derivatives (IST-01–04) have provided detailed insights into these interactions. [from first search 1] These compounds were found to bind to DNA through a mixed mode of interactions, including intercalation and hydrogen bonding. [from first search 1]
The specific interactions vary between derivatives. For example, while one derivative, IST-01 , showed no hydrogen bonding, it engaged in hydrophobic interactions with the core of the DNA helix. In contrast, IST-02 formed a hydrogen bond between its carbonyl oxygen and a guanine (B1146940) base (DG B16), and also intercalated between adenine (B156593) base pairs (DA B17 and DA B18). Derivatives IST-03 and IST-04 each formed two hydrogen bonds with DNA base pairs. These molecular interactions, which correlate with calculated binding constants (Kb), are believed to be responsible for the cytotoxic effects observed in cancer cell lines. [from first search 1]
| Compound | Binding Constant (Kb) | Key DNA Interactions |
| IST-01 | 8.88 (relative emission intensity) | Hydrophobic interactions with DNA core; interacts with DT7, DT8, DC9, DG10, DA17, DA18, DT19, DT20, DC21. [from first search 1] |
| IST-02 | 4.18 (relative emission intensity) | One H-bond with Guanine (DG B16); intercalation between Adenine (DA B17, DA B18); interacts with DC(A9), DG(B10), DC(A11), DG(B12). [from first search 1] |
| IST-03 | 3.67 (relative emission intensity) | Two H-bonds with Adenine (DA B17) and Guanine (DG B16). [from first search 1] |
| IST-04 | 2.54 (relative emission intensity) | Two H-bonds with DNA base pairs. [from first search 1] |
Table 1: DNA Interaction Profile of Imidazolidine-based Isatin Derivatives. [from first search 1]
Enzyme Modulation:
Beyond CDK2, the broader imidazole scaffold is a key pharmacophore in the modulation of various other enzymes implicated in disease.
PI3K Inhibition: The imidazo[1,2-a]pyridine moiety, a related heterocyclic system, is a key feature in inhibitors of PI3Kα (Phosphoinositide 3-kinase alpha). nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed to inhibit PI3Kα, with the most potent compound, 13k , exhibiting IC50 values ranging from 0.09 to 0.43 μM against various tumor cell lines. nih.gov
Tubulin Polymerization Inhibition: The imidazole ring is integral to compounds that target tubulin polymerization. Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. nih.govnih.gov Novel fused imidazopyridine and -pyrazine analogues have been designed as colchicine (B1669291) binding site inhibitors, which act by preventing the polymerization of tubulin dimers into functional microtubules. nih.gov
Other Kinases: Imidazole-based structures have been optimized for selective inhibitory activity against other kinases, such as B-RAFV600E and p38α, demonstrating the scaffold's versatility. elsevierpure.com
This capacity for diverse enzyme modulation makes the imidazolidine and related imidazole cores privileged structures in medicinal chemistry for developing targeted therapies. nih.gov
Identification and Optimization of Novel Therapeutic Lead Compounds
The process of identifying and optimizing lead compounds is a cornerstone of medicinal chemistry, transforming a promising "hit" into a viable drug candidate. This involves iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. The imidazolidine scaffold and its relatives have been central to numerous successful lead optimization campaigns.
A primary strategy involves modifying the peripheral functional groups attached to the core heterocyclic ring system. In the development of antimalarial imidazolopiperazines, an extensive structure-activity relationship (SAR) study was conducted. acs.org Starting with a lead compound, researchers made systematic changes to the piperazine (B1678402) ring. For example, adding a methyl group at the 8-position initially led to a 10-fold loss in potency. However, introducing a dimethyl substituent at the same position resulted in a significant improvement in activity. acs.org This iterative process led to optimized analogues with enhanced oral exposure and greater efficacy in mouse models compared to existing antimalarial drugs. acs.org
| Modification to Imidazolopiperazine Core | Effect on Potency |
| Addition of a single methyl group to 8-position | 10-fold loss of potency. acs.org |
| Addition of a dimethyl group to 8-position | ~10-fold improvement in potency. acs.org |
| Change from lactam to reduced piperazine core with dimethyl substitution | ~7-fold improvement in potency. acs.org |
Table 2: Example of Lead Optimization in Imidazolopiperazine Antimalarials. acs.org
Another key aspect of optimization is improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound. In a campaign to develop treatments for visceral leishmaniasis, researchers started with an imidazopyridine series that suffered from poor solubility and low metabolic stability. nih.gov By synthesizing a series of truncated and modified analogues, they sought to improve these properties. Introducing a methoxy (B1213986) group boosted parasite selectivity, while adding an amine provided a chemical handle for future modifications and improved the lipophilic ligand efficiency. nih.gov Similarly, in the optimization of tankyrase inhibitors based on a 1,2,4-triazole (B32235) core, systematic modifications to side-group moieties led to a novel lead compound, 13 , which resolved the solubility and other liabilities of the previous generation of compounds, ultimately achieving picomolar IC50 inhibition in a cellular assay. acs.org
Theoretical and Computational Investigations of Imidazolidin 2 Imine Hydrobromide and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of imidazolidin-2-imine derivatives. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern the reactivity of these compounds.
Research on related imidazolidin-2-one derivatives has demonstrated the power of DFT in rationalizing reaction outcomes. For instance, in the acid-catalyzed synthesis of 4-(het)arylimidazolidin-2-ones, quantum chemistry calculations were employed to justify the observed regioselectivity. researchgate.net By calculating the relative energies of possible cationic intermediates—such as iminium and oxonium ions—at a specific level of theory (B3LYP/6-311++G(d,p)), researchers could identify the most stable intermediate and, consequently, the most likely reaction pathway. researchgate.net This approach allows for the prediction and explanation of how and where a reaction will occur on the imidazolidine (B613845) scaffold.
Similarly, DFT calculations have been used to study the electronic properties of various imine compounds, validating their structure and exploring intermolecular interactions. nih.gov These studies often involve calculating properties like molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of a molecule, indicating likely sites for nucleophilic and electrophilic attack. For imidazolidin-2-imine derivatives, the exocyclic imine nitrogen and the endocyclic nitrogens are regions of particular interest, and their reactivity can be modulated by various substituents, a phenomenon that is readily explored through computational methods.
Molecular Modeling and Docking Studies for Structure-Activity Relationship Elucidation
Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These methods are crucial for elucidating Structure-Activity Relationships (SAR), which link a molecule's chemical structure to its biological effect.
For derivatives of the imidazolidine core, molecular docking has been instrumental in identifying potential therapeutic applications. In one study, newly designed imidazolidinone derivatives were evaluated as potential selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. rsc.org Using docking software, the compounds were fitted into the active site of the COX-2 enzyme (PDB code: 5KIR), and their binding affinities were calculated. rsc.org Compounds exhibiting the most favorable docking scores, indicating strong potential binding, were identified for further investigation. rsc.org The stability of these ligand-protein complexes was further confirmed using molecular dynamics simulations and binding free energy calculations (MM/GBSA). rsc.org
| Compound | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA, kcal/mol) |
|---|---|---|
| Compound 3 | -11.569 | Data Not Specified |
| Compound 5 | -11.240 | Data Not Specified |
| Rofecoxib (Reference) | -9.309 | Data Not Specified |
In a similar vein, three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have been performed on imidazole (B134444) and thiazolidine (B150603) derivatives targeting Aurora A kinase, an enzyme implicated in several cancers. doaj.org Such models, like Comparative Molecular Similarity Index Analysis (CoMSIA), generate contour maps that visually represent how different structural features contribute to biological activity. doaj.org These maps can guide the design of new, more potent inhibitors by suggesting where to add or remove specific functional groups (e.g., hydrogen bond donors/acceptors, bulky groups) to enhance binding and efficacy. doaj.org
Conformational Analysis and Tautomerism Studies
The three-dimensional shape (conformation) and the potential for existing in different isomeric forms (tautomerism) are critical to the function of the imidazolidin-2-imine scaffold. The five-membered imidazolidine ring is not planar and typically adopts puckered conformations, such as a half-chair or an envelope shape, to minimize steric strain. researchgate.net The specific conformation can be influenced by substituents on the ring.
A crucial aspect of imidazolidin-2-imine is the potential for amino-imino tautomerism. The compound can exist as the exocyclic imino form (imidazolidin-2-imine) or the endocyclic amino form (2-amino-4,5-dihydro-1H-imidazole). Computational studies, often using DFT, have been performed to determine the relative stability of these tautomers.
For the closely related 2-amino-2-imidazoline, calculations at the B3LYP/6-311+G(d,p) level of theory showed the amino tautomer to be more stable than the imino form in the gas phase, with iminozation free energies of 5–14 kJ/mol. researchgate.net However, studies on the drug moxonidine, which contains the 2-imino-imidazolidine core, found the imino tautomer to be more stable by 5.74 kcal/mol in the gas phase. rsc.org This reversal highlights the profound influence of substitution. Analysis of crystal structures has shown that conjugation plays a significant role; when a substituent allows for conjugation with the endocyclic double bond, the amino form is favored, whereas conjugation with the exocyclic nitrogen stabilizes the imino form. rsc.org Solvation effects can also shift the equilibrium, often favoring the more polar imino species in solution. researchgate.net
| System | Method | More Stable Tautomer (Gas Phase) | Energy Difference | Reference |
|---|---|---|---|---|
| 2-Amino-2-imidazoline | B3LYP/6-311+G(d,p) | Amino | 5-14 kJ/mol | researchgate.net |
| Moxonidine | DFT | Imino | 5.74 kcal/mol | rsc.org |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a virtual laboratory to map out the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a proposed mechanism. This allows for the validation of mechanistic hypotheses and provides a deeper understanding of the factors controlling a reaction's speed and outcome.
For instance, the mechanism for the formation of substituted imidazolidin-2-ones from urea (B33335) derivatives has been computationally elucidated. researchgate.net The proposed mechanism involved several steps:
Initial acid-promoted formation of an oxonium cation.
Intramolecular cyclization to an imidazolidine intermediate.
Elimination of a methanol (B129727) molecule to furnish a key iminium cation intermediate.
Interaction of the iminium cation with a nucleophile via a specific transition state to yield the final product.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of imidazolidin-2-imine hydrobromide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of the imidazolidin-2-imine cation is expected to show distinct signals corresponding to the different types of protons. The protons on the ethylene (B1197577) backbone (the -CH₂-CH₂- group) would typically appear as a singlet or a multiplet, depending on the solvent and temperature, due to their chemical equivalence. The protons attached to the nitrogen atoms (N-H) would also give rise to signals, the chemical shift and multiplicity of which can be influenced by proton exchange with the solvent and hydrogen bonding. For instance, in guanidinium (B1211019) salicylate, the ¹H NMR spectrum revealed specific signals for the guanidinium protons, which are analogous to those in this compound. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. A distinct signal is expected for the carbon atom of the C=N group within the guanidinium core, typically appearing in the range of 155 ppm. researchgate.net The two equivalent methylene (B1212753) (-CH₂) carbons of the imidazolidine (B613845) ring would also produce a single signal at a higher field. For comparison, the ¹³C NMR spectrum of 2-hydrazino-2-imidazoline hydrobromide, a related compound, has been reported and shows characteristic shifts for the ring carbons. chemicalbook.com
Table 1: Representative NMR Data for Imidazolidine and Guanidinium-like Structures
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₂-CH₂- (ring) | ~3.0 - 4.0 | Chemical shift can vary with solvent. |
| ¹H | N-H | Variable | Broad signals, position dependent on concentration and solvent. |
| ¹³C | C=N (guanidinium) | ~155 - 165 | Characteristic downfield shift. researchgate.net |
| ¹³C | -CH₂- (ring) | ~40 - 50 | Shielded compared to the C=N carbon. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with high confidence. This is crucial for confirming the chemical formula of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. researchgate.net In ESI-MS, the compound is typically observed as its protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed on this ion to induce fragmentation. The resulting fragment ions provide valuable structural information. The fragmentation of cyclic peptides and other cyclic compounds often involves the cleavage of bonds within the ring structure. researchgate.netnih.govnih.govresearchgate.net For imidazolidin-2-imine, fragmentation would likely involve the breaking of the C-N bonds or the C-C bond of the imidazolidine ring.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Information Obtained | Expected m/z for [M+H]⁺ (C₃H₈N₃⁺) |
|---|---|---|
| HRMS | Precise mass and elemental composition | 86.0718 |
| ESI-MS | Molecular weight confirmation | 86 |
| ESI-MS/MS | Structural fragmentation patterns | Fragments corresponding to loss of NH₃, C₂H₄, etc. |
Vibrational Spectroscopy for Functional Group Identification (e.g., IR Spectroscopy)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of molecular bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the amine and imine groups are expected in the region of 3100-3400 cm⁻¹. researchgate.net The C=N stretching vibration of the guanidinium moiety typically appears around 1640-1690 cm⁻¹. researchgate.net The C-N stretching vibrations and the CH₂ bending and rocking vibrations of the imidazolidine ring would be observed at lower wavenumbers. Studies on related guanidinium compounds have provided detailed assignments of their vibrational spectra, which serve as a valuable reference. researchgate.netresearchgate.netrsc.org For example, in guanidinium salts, the asymmetric and symmetric NH₂ stretching vibrations are clearly identifiable. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3400 | N-H stretch | Amine/Imine |
| 2850 - 3000 | C-H stretch | Methylene (-CH₂) |
| 1640 - 1690 | C=N stretch | Guanidinium |
| 1580 - 1620 | N-H bend | Amine |
| 1400 - 1500 | C-H bend | Methylene (-CH₂) |
| 1000 - 1300 | C-N stretch | Amine/Imine |
X-ray Crystallography for Precise Solid-State Structure Determination
The crystal structures of numerous guanidinium salts have been determined, revealing that the guanidinium ion is typically planar with delocalized pi-electron density over the CN₃ core. researchgate.net Similar planarity would be expected for the guanidinium portion of the imidazolidin-2-imine cation. X-ray crystallographic analysis of related guanidine (B92328) derivatives has been instrumental in understanding their structure and bonding. researchgate.net
Chromatographic Techniques for Reaction Monitoring and Product Purity (e.g., TLC)
Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to follow the course of a chemical reaction. researchgate.netacs.orguakron.edu By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, one can visualize the disappearance of the starting materials and the appearance of the product. The relative polarity of the compounds determines their retention factor (Rf) value. For the synthesis of imidazolidin-2-ones, TLC is a standard monitoring method. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that can be used for both qualitative and quantitative analysis. oup.comnih.govsielc.com An HPLC method could be developed to separate this compound from any unreacted starting materials or byproducts, thus allowing for a precise determination of its purity. Ion-exchange chromatography or reversed-phase chromatography with an ion-pairing agent are suitable HPLC modes for analyzing such polar, ionic compounds. nih.govthermofisher.com
Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Luminescence for DNA Binding)
The guanidinium group is known to interact with biological macromolecules, particularly DNA. researchgate.netbeilstein-journals.orgnih.gov Biophysical techniques can be employed to study the binding of this compound to DNA.
Luminescence Spectroscopy: Luminescence (fluorescence or phosphorescence) spectroscopy is a sensitive technique to probe ligand-DNA interactions. researchgate.netccspublishing.org.cn For example, a competition assay using a fluorescent intercalator like ethidium (B1194527) bromide (EB) can be performed. If this compound binds to DNA, it may displace the EB, leading to a decrease in the fluorescence intensity of the EB-DNA complex. This change in fluorescence can be used to determine the binding affinity and mode of interaction. Imidazole (B134444) and imidazolidine derivatives have been studied for their DNA binding properties, and some have shown to interact with DNA, potentially through intercalation or groove binding. nih.govresearchgate.netnih.gov The guanidinium group, in particular, is known to be a good DNA minor groove binder. nih.gov
Future Research Directions and Emerging Applications
Development of Green Chemistry Approaches for Synthesis and Functionalization
A significant future direction lies in the development of environmentally benign methods for the synthesis and functionalization of imidazolidin-2-imine structures. Green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency, are becoming paramount in chemical manufacturing.
Recent advancements in the synthesis of related heterocyclic compounds highlight several promising green strategies:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been effectively used to synthesize various heterocyclic compounds, including imine derivatives, with benefits such as increased reaction rates, higher yields, and reduced by-product formation. nih.gov The application of microwave irradiation could significantly shorten the reaction times for producing imidazolidin-2-imine hydrobromide and its derivatives. nih.gov
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants. For instance, the electrochemical synthesis of imidazo[1,2-a]pyridines has been achieved using catalytic hydriodic acid as a redox mediator in a simple undivided cell, demonstrating high atom economy and avoiding external oxidants. rsc.org This approach could be adapted for key cyclization steps in imidazolidin-2-imine synthesis.
Benign Solvents and Catalysts: Research is moving towards the use of low-toxicity solvents like ethanol (B145695) and water. rsc.orgorganic-chemistry.org Catalyst-free multicomponent reactions in refluxing ethanol have been developed for 1,3,4-trisubstituted imidazolidines. nih.gov Furthermore, the use of earth-abundant and non-toxic catalysts, such as iodine or simple iron(II) triflate, provides a sustainable alternative to precious metal catalysts. organic-chemistry.orgacs.org A pseudo-multicomponent, one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones showcases an efficient and sustainable approach that could be adapted for imine analogues. nih.gov
One-Pot and Multicomponent Reactions (MCRs): One-pot synthesis of imidazolidin-4-ones under neat conditions (avoiding hazardous solvents) has been shown to produce excellent yields in short timeframes. nih.gov These MCRs enhance efficiency by combining multiple synthetic steps without isolating intermediates, saving time, resources, and reducing waste. nih.govnih.gov
Future research will likely focus on integrating these green methodologies to create highly efficient, sustainable, and scalable production routes for this compound and its functionalized variants.
Exploration of Novel Imidazolidin-2-imine Derivatives with Enhanced Properties
The imidazolidine (B613845) scaffold is highly amenable to chemical modification, allowing for the systematic exploration of novel derivatives with fine-tuned and enhanced properties. The goal of this research is to create libraries of compounds for screening in various applications, particularly in medicinal chemistry.
Key strategies for developing novel derivatives include:
Substitution at Nitrogen and Carbon Atoms: Researchers have successfully synthesized series of imidazolidin-2-ones and 5-imino-4-thioxo-2-imidazolidinones with diverse aryl and alkyl substituents at the N1 and N3 positions. mdpi.comresearchgate.netresearchgate.netnih.gov These modifications have been shown to influence the biological activity of the compounds, leading to derivatives with promising antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netnih.gov
Introduction of Diverse Functional Groups: The synthesis of N-3 and C-5 substituted imidazolidines, as well as 4-(het)arylimidazoldin-2-ones, demonstrates the versatility of the core structure. mdpi.comresearchgate.netnih.gov By introducing different functional groups, researchers can modulate properties such as solubility, lipophilicity, and target-binding affinity.
Stereoselective Synthesis: The development of methods for the diastereoselective and enantioselective synthesis of chiral imidazolidines is a significant area of interest. nih.govmdpi.com Chiral derivatives are crucial in pharmacology, where a specific stereoisomer often accounts for the desired biological activity.
The systematic synthesis and screening of these novel derivatives are expected to yield compounds with superior efficacy and specificity for a range of biological targets.
| Derivative Class | Synthetic Strategy | Potential Enhanced Properties | Reference(s) |
| N-Aryl/Alkyl Imidazolidinones | Reaction with various isocyanates or amines | Anticancer, Antimicrobial Activity | mdpi.com, researchgate.net, nih.gov |
| 4-(Het)aryl-imidazolidin-2-ones | Acid-catalyzed reaction of ureas with C-nucleophiles | Regioselectivity, Anticancer Activity | mdpi.com, researchgate.net |
| 5-Imino-4-thioxo-2-imidazolidinones | Cycloaddition of cyanothioformamides with isocyanates | Antibacterial, Antifungal Activity | researchgate.net, nih.gov |
| Chiral Imidazolidin-2-ones | Pd-catalyzed asymmetric diamination of 1,3-dienes | High Enantioselectivity for Asymmetric Synthesis | mdpi.com |
Potential Contributions to Advanced Materials Science and Engineering
While much of the focus has been on biological applications, the unique structure of this compound suggests significant potential in materials science and engineering. Its heterocyclic nature and reactive functional groups make it an attractive candidate for creating novel polymers and functional materials.
Emerging applications in this domain include:
Precursors to N-Heterocyclic Carbenes (NHCs): Imidazolidine derivatives are well-established precursors to N-heterocyclic carbenes. nih.gov NHCs are a class of highly effective ligands for transition metal catalysts used in a wide array of organic transformations, including those vital for polymer synthesis and materials functionalization. The development of new NHCs derived from imidazolidin-2-imines could lead to catalysts with novel reactivity and stability.
Monomers for Advanced Polymers: The bifunctional nature of the imidazolidin-2-imine core could allow it to be used as a monomer in polymerization reactions. Incorporating this rigid, polar heterocycle into polymer backbones could lead to materials with enhanced thermal stability, specific mechanical properties, or unique affinities for other molecules or ions.
Functional Materials: Molecules containing imine functional groups are utilized in various applications within material science. nih.gov The hydrogen-bonding capabilities of the imidazolidin-2-imine structure, along with its potential for metal coordination, could be exploited in the design of supramolecular assemblies, sensors, or functional coatings.
Future work in this area will involve exploring the polymerization behavior of imidazolidin-2-imine derivatives and characterizing the properties of the resulting materials for applications in catalysis, electronics, and separation technologies.
Interdisciplinary Research Integrating this compound into Diverse Scientific Fields
The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges chemistry, biology, and materials science. The compound's versatility makes it a point of convergence for multiple scientific disciplines.
Key areas for interdisciplinary integration include:
Medicinal Chemistry and Pharmacology: Synthetic chemists can design and create novel derivatives, which are then evaluated by pharmacologists for their biological activity against various diseases, including cancer, microbial infections, and viral illnesses. nih.govmdpi.comnih.gov This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.
Organic Synthesis and Catalysis: The development of new synthetic methods for imidazolidine derivatives directly fuels progress in catalysis. nih.govmdpi.com As new ligands and organocatalysts based on this scaffold are created, they enable more efficient and selective chemical reactions, which in turn benefits materials science and pharmaceutical synthesis. nih.gov
Computational and Experimental Chemistry: Quantum chemistry calculations have already been used to rationalize the regioselectivity observed in the synthesis of imidazolidinone derivatives. mdpi.comresearchgate.net A deeper integration of computational modeling with experimental work can accelerate the discovery process by predicting the properties of new derivatives and guiding synthetic efforts toward the most promising candidates.
Future breakthroughs are expected at the intersection of these fields. For example, combining the imidazolidine scaffold with nanotechnology could lead to targeted drug delivery systems, while its integration into bioengineering could produce new biocompatible materials or biosensors.
Q & A
Q. What are the optimal synthetic routes for Imidazolidin-2-imine hydrobromide, and how can reaction conditions be systematically optimized?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or cyclization reactions involving imidazole precursors. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios of reagents like ammonium bromide. To optimize conditions, employ factorial design experiments to test interactions between variables (e.g., 2^k designs for temperature and solvent effects) . Monitor intermediate stability using HPLC or TLC, as oxidation or alkylation side products may form under suboptimal conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer: Structural confirmation requires a multi-technique approach:
- NMR : ¹H/¹³C NMR identifies proton environments and confirms imine functional groups (δ 7.5–8.5 ppm for aromatic protons; δ 160–170 ppm for C=N in ¹³C) .
- FTIR : Detect N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₃H₈N₄·HBr, m/z 181.03) .
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms of this compound in heterocyclic synthesis?
Methodological Answer: Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with kinetic studies to model transition states and intermediates. For example, simulate nucleophilic attack pathways in cyclization reactions using software like Gaussian or ORCA . Validate computational predictions with in situ FTIR or Raman spectroscopy to track bond formation/cleavage . Case studies in imidazole alkaloid synthesis demonstrate synergy between simulated activation energies and experimental Arrhenius plots .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer: Contradictions often arise from variability in derivative functionalization (e.g., alkylation vs. halogenation) or assay conditions. Address this by:
- Standardized Assays : Replicate studies under controlled parameters (e.g., fixed MIC concentrations for antimicrobial tests) .
- Structure-Activity Relationship (SAR) Analysis : Use QSPR models to correlate substituent effects (e.g., Hammett σ values) with bioactivity .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate sources, accounting for publication bias .
Q. How to design multi-step catalytic processes using this compound as a precursor for nitrogen-rich heterocycles?
Methodological Answer: Leverage catalytic cross-coupling (e.g., Buchwald-Hartwig amination) or acid-catalyzed cyclization. For example:
- Step 1 : Brominate the imidazolidine core using NBS (N-bromosuccinimide) in CCl₄ .
- Step 2 : Couple with aryl boronic acids via Pd(PPh₃)₄ catalysis (yields >80% under inert atmosphere) .
- Process Optimization : Use microreactor systems to enhance heat/mass transfer and minimize side reactions . Monitor reaction progress with inline IR spectroscopy .
Data Contradiction and Validation
Q. How should researchers address discrepancies in thermal stability data for this compound across literature sources?
Methodological Answer: Discrepancies may stem from differential scanning calorimetry (DSC) protocols or sample purity. Mitigate by:
- Replicating Experiments : Conduct DSC under identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) .
- Purity Verification : Cross-check with elemental analysis (C, H, N) and XRD to confirm crystallinity .
- Collaborative Studies : Share raw data via platforms like Zenodo to enable third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
